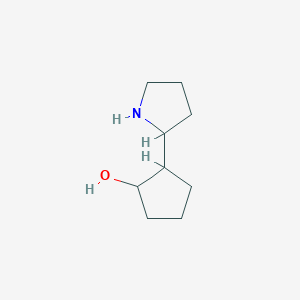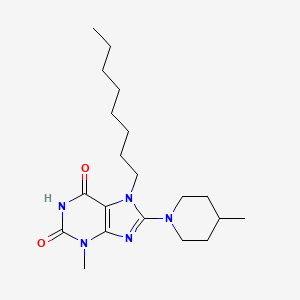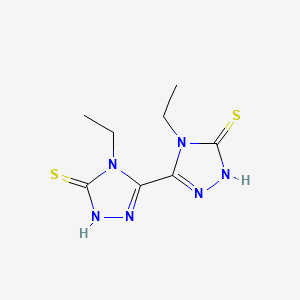
Éster de pinacol del ácido 3'-clorobifenil-4-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chlorobiphenyl-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H16BClO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3’ position and a boronic acid pinacol ester group at the 4 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
3’-Chlorobiphenyl-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
Target of Action
The primary target of the compound 3’-Chlorobiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3’-Chlorobiphenyl-4-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 3’-Chlorobiphenyl-4-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is solid in form , which may impact its bioavailability
Result of Action
The molecular and cellular effects of the action of 3’-Chlorobiphenyl-4-boronic acid pinacol ester are primarily seen in the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Chlorobiphenyl-4-boronic acid pinacol ester. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to hydrolysis may be influenced by the substituents in the aromatic ring .
Análisis Bioquímico
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
Boronic esters are known to undergo various transformations, including protodeboronation . Protodeboronation is a process where the boron moiety is removed from the boronic ester .
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chlorobiphenyl-4-boronic acid pinacol ester typically involves the reaction of 3’-chlorobiphenyl with boronic acid pinacol ester. The reaction is usually catalyzed by a palladium catalyst under mild conditions. The general reaction scheme is as follows:
Starting Materials: 3’-Chlorobiphenyl and boronic acid pinacol ester.
Catalyst: Palladium(0) or Palladium(II) complexes.
Solvent: Common solvents include tetrahydrofuran (THF) or toluene.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 3’-Chlorobiphenyl-4-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
3’-Chlorobiphenyl-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The chlorine substituent can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Biphenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
Uniqueness
3’-Chlorobiphenyl-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine atom at the 3’ position and the boronic ester group at the 4 position allows for versatile functionalization and the formation of diverse biaryl compounds .
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-10-8-13(9-11-15)14-6-5-7-16(20)12-14/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZJTISYWGXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide](/img/structure/B2356674.png)
![2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2356675.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)


![Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate](/img/structure/B2356681.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)



![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
